2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide
Description
2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyano group, a dimethylamino group, and a prop-2-enamide moiety, making it a versatile molecule in organic synthesis and material science.
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-prop-2-enylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-4-9-17-15(19)13(11-16)10-12-5-7-14(8-6-12)18(2)3/h4-8,10H,1,9H2,2-3H3,(H,17,19)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTXCEFQAHILFI-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde, malononitrile, and prop-2-en-1-amine.
Knoevenagel Condensation: The first step involves the condensation of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine to form 2-cyano-3-[4-(dimethylamino)phenyl]acrylonitrile.
Michael Addition: The acrylonitrile intermediate undergoes a Michael addition with prop-2-en-1-amine to yield the final product, 2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
- 2-Cyano-3-[4-(dimethylamino)phenyl]acrylonitrile
- 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Uniqueness
2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
